molecular formula C16H23FN2O3 B2722119 tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate CAS No. 1354959-40-2

tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate

Cat. No.: B2722119
CAS No.: 1354959-40-2
M. Wt: 310.369
InChI Key: IIFVYKFVFDAQKR-UHFFFAOYSA-N
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Description

tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a fluorophenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-fluorophenyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • tert-butyl N-({[1-(4-chlorophenyl)propyl]carbamoyl}methyl)carbamate
  • tert-butyl N-({[1-(4-bromophenyl)propyl]carbamoyl}methyl)carbamate
  • tert-butyl N-({[1-(4-methylphenyl)propyl]carbamoyl}methyl)carbamate

Uniqueness: The presence of the fluorophenyl group in tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate distinguishes it from similar compounds. The fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique compared to its analogs with different substituents.

Properties

IUPAC Name

tert-butyl N-[2-[1-(4-fluorophenyl)propylamino]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-5-13(11-6-8-12(17)9-7-11)19-14(20)10-18-15(21)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFVYKFVFDAQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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